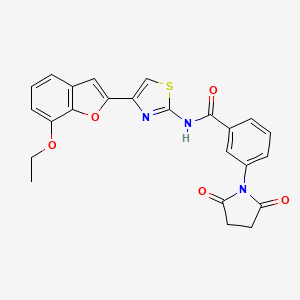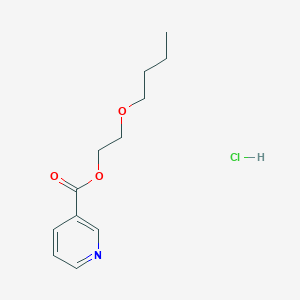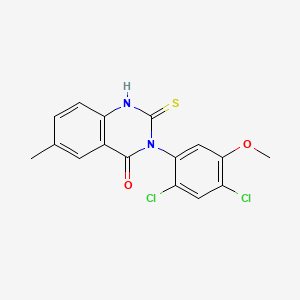![molecular formula C14H13N5O2S B2581762 2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 877637-94-0](/img/structure/B2581762.png)
2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrimidine . Compounds in this family are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance spectroscopy and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Similar compounds have been used as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes .Physical and Chemical Properties Analysis
The physical and chemical properties would be determined by the exact structure of the compound. Similar compounds have been found to have densities ranging from 1.77 to 1.97 g cm−3 and decompose above 230 °C .Scientific Research Applications
Synthesis and Insecticidal Assessment
New heterocyclic compounds incorporating a thiadiazole moiety were synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds were developed using 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for various heterocycles, including triazolo[5,1-c]triazine, triazolo[1,5-a]pyrimidine, and others. The synthesized compounds showed promising results as insecticidal agents (Fadda et al., 2017).
Anticancer Potential
A study on the synthesis of new 3-heteroarylindoles explored their potential as anticancer agents. The compounds were synthesized through reactions involving hydrazonoyl halides and various precursors, including 3-(1H-indol-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Some of these compounds exhibited moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line when compared with doxorubicin, a reference drug (Abdelhamid et al., 2016).
Amplification of Phleomycin
Research into s-Triazolo[4,3-a]pyridines and s-Triazolo[4,3- or 1,5-a]pyrimidines has shown that compounds like 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide can act as amplifiers of phleomycin against E. coli. This property suggests potential applications in enhancing the efficacy of antibiotic treatments (Brown et al., 1978).
Antiasthma Agents
The development of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors for potential antiasthma applications was explored. These compounds were synthesized through a series of reactions, including cyclization using cyanogen bromide, indicating their potential in asthma treatment (Medwid et al., 1990).
Antimicrobial and Antitumor Agents
A study on the synthesis and biological evaluation of new thiazolopyrimidines revealed that some compounds exhibited promising antimicrobial activity, although none showed significant antitumor activity. This research underscores the potential of thiazolopyrimidine derivatives in developing new antimicrobial agents (Said et al., 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-4-2-3-5-10(9)15-12(21)8-22-14-18-17-13-16-11(20)6-7-19(13)14/h2-7H,8H2,1H3,(H,15,21)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOBRSWQONNYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2581682.png)
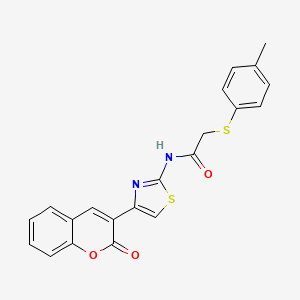
![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2581688.png)
![3-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2581689.png)
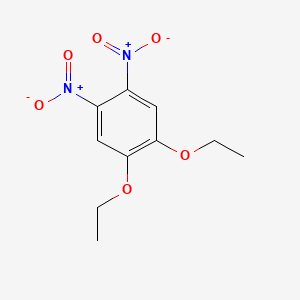
![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride](/img/structure/B2581691.png)
![(5Z)-3-[(4-methylphenyl)methyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581692.png)

![3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2581695.png)
![3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B2581696.png)
